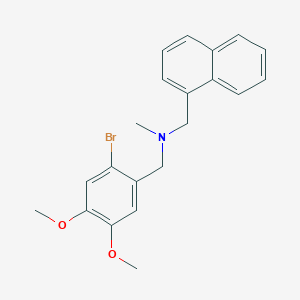
N-isopropyl-3-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-(1H-pyrrol-1-yl)benzamide, commonly known as Ispronicline, is a chemical compound that has gained significant attention in the scientific community for its potential use in the treatment of various neurological disorders. It is a nicotinic acetylcholine receptor agonist, which means that it binds to and activates specific receptors in the brain that are involved in cognitive function and memory.
Mecanismo De Acción
Ispronicline works by binding to and activating nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive function and memory, and their activation by Ispronicline can improve these functions in individuals with neurological disorders.
Biochemical and Physiological Effects:
Ispronicline has been shown to increase the release of several neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. These neurotransmitters are involved in cognitive function and memory, and their increased release by Ispronicline can improve these functions in individuals with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ispronicline in lab experiments include its ability to improve cognitive function and memory in animal models of neurological disorders, as well as its relatively low toxicity. However, limitations include the need for further research to determine optimal dosages and potential side effects.
Direcciones Futuras
Future research on Ispronicline should focus on its potential use in the treatment of specific neurological disorders, as well as its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosages and potential side effects of Ispronicline. Finally, research on the synthesis of Ispronicline and related compounds may lead to the development of new and more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of Ispronicline involves several steps, including the reaction of 3-bromobenzaldehyde with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)benzaldehyde. This intermediate is then reacted with isopropylamine in the presence of a reducing agent to form N-isopropyl-3-(1H-pyrrol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
Ispronicline has been the subject of extensive scientific research due to its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that Ispronicline can improve cognitive function and memory in animal models of these disorders.
Propiedades
IUPAC Name |
N-propan-2-yl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-6-5-7-13(10-12)16-8-3-4-9-16/h3-11H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKRZZGFBTVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)


![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)